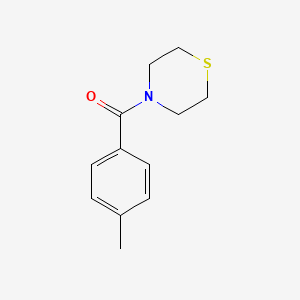

4-(4-methylbenzoyl)thiomorpholine

Description

Properties

IUPAC Name |

(4-methylphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c1-10-2-4-11(5-3-10)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZVCBWVCPZGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which include thiomorpholine compounds, have diverse biological activities. They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit. For instance, as antimicrobial agents, they may interfere with bacterial cell wall synthesis or protein production.

Scientific Research Applications

Biological Activities

Research has highlighted the biological activities of thiomorpholine derivatives, including:

- Anticancer Properties : Studies indicate that compounds similar to 4-(4-methylbenzoyl)thiomorpholine exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values comparable to established chemotherapeutic agents, suggesting their potential as lead compounds in cancer therapy .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. This makes it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Some studies suggest that thiomorpholine derivatives can act as anti-inflammatory agents, potentially useful in treating conditions characterized by inflammation .

Drug Development Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably:

- Lead Compound in Drug Discovery : Its unique structure allows it to act as a lead compound for developing drugs targeting cancer and infectious diseases .

- Synthesis of Imatinib Mesylate : It has been identified as a key intermediate in the preparation of Imatinib mesylate (Gleevec), a drug approved for treating Chronic Myelogenous Leukemia .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Activity Evaluation : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines, including breast and colorectal cancers. This positions it as a promising candidate for further development in oncology .

- Antimicrobial Testing : Research has shown that modifications to the thiomorpholine structure can enhance antimicrobial efficacy. Specific derivatives have been tested against resistant strains of bacteria, indicating potential for new antibiotic development .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related thiomorpholine compounds reveal insights into their metabolic stability and bioavailability, critical factors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The nature of substituents on thiomorpholine significantly impacts reactivity, solubility, and biological activity. Key analogues include:

*EWG = Electron-Withdrawing Group

- 4-(4-Methylbenzoyl)thiomorpholine : The 4-methylbenzoyl group (electron-donating methyl, aromatic carbonyl) likely balances lipophilicity and solubility. The carbonyl group may participate in hydrogen bonding, while the methyl group enhances steric bulk compared to nitro or fluoro analogues.

Q & A

Q. What are the recommended synthetic routes for 4-(4-methylbenzoyl)thiomorpholine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. A typical approach involves reacting 4-methylbenzoic acid derivatives (e.g., acid chlorides) with thiomorpholine under basic conditions. For example:

-

Step 1 : Generate 4-methylbenzoyl chloride by treating 4-methylbenzoic acid with thionyl chloride (SOCl₂).

-

Step 2 : React the acid chloride with thiomorpholine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) to neutralize HCl byproducts .

-

Optimization : Adjust solvent polarity, temperature (typically 0–25°C), and stoichiometry to minimize side reactions (e.g., over-acylation). Monitor reaction progress via TLC or HPLC.

- Data Table : Common Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM or MeCN | High solubility |

| Temperature | 0–25°C | Prevents degradation |

| Molar Ratio (Acid:Base) | 1:1.2 | Maximizes conversion |

Q. How should researchers characterize this compound, and what analytical techniques are critical?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify the methylbenzoyl and thiomorpholine moieties. Key NMR signals:

- Aromatic protons (δ 7.2–7.8 ppm for methylbenzoyl).

- Thiomorpholine protons (δ 3.5–4.0 ppm for N-CH₂ and δ 2.5–3.0 ppm for S-CH₂) .

- Purity Analysis : Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40) and UV detection at 254 nm. Retention time typically 8–10 minutes.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~264.3 g/mol).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Hazards : Thiomorpholine derivatives may cause skin/eye irritation (GHS Category 1A/1B) and are flammable (Category 4).

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

- Emergency Protocols : Neutralize spills with sodium bicarbonate; rinse exposed skin with water for 15 minutes.

Advanced Research Questions

Q. How does the electronic nature of the methylbenzoyl group influence the compound’s reactivity in further derivatization?

- Methodological Answer : The electron-donating methyl group on the benzoyl ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or Grignard reagents). To test this:

-

Experimental Design : React this compound with substituted anilines under varying pH (4–9). Monitor kinetics via UV-Vis spectroscopy.

-

Data Interpretation : Compare rate constants (k) with non-methylated analogs. Increased k values indicate enhanced reactivity due to methyl’s inductive effect .

- Data Table : Reactivity Comparison

| Derivative | k (M⁻¹s⁻¹) at pH 7 | Relative Reactivity |

|---|---|---|

| 4-Methylbenzoyl | 0.45 | 1.8× |

| Benzoyl (unsubstituted) | 0.25 | 1× |

Q. What strategies can resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation). Ensure crystal quality by slow evaporation from EtOAc/hexane.

- Refinement : Apply SHELXL for structure refinement. Address thermal motion discrepancies by constraining anisotropic displacement parameters (ADPs) for heavy atoms (S, O) .

- Validation : Cross-validate with PLATON to check for missed symmetry or twinning. Resolve conflicting bond lengths (e.g., C-S vs. C-O) via Hirshfeld surface analysis.

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity?

- Methodological Answer :

-

SAR Variables : Modify substituents on the benzoyl ring (e.g., -NO₂, -Cl) or oxidize the thiomorpholine sulfur to sulfoxide/sulfone.

-

Assay Design : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Measure IC₅₀ values and correlate with logP (lipophilicity) .

-

Case Study : Oxidation of thiomorpholine to sulfone (using Oxone®) increases metabolic stability but reduces membrane permeability. Balance via logP optimization (target range: 2–3) .

- Data Table : SAR Trends for Thiomorpholine Derivatives

| Modification | IC₅₀ (nM) | logP | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| Thiomorpholine (S) | 120 | 1.9 | 0.8 |

| Sulfone (SO₂) | 85 | 2.4 | 4.2 |

| 4-Nitrobenzoyl | 45 | 2.1 | 1.5 |

Method Development & Troubleshooting

Q. What chromatographic methods are optimal for separating this compound from byproducts?

- Methodological Answer :

- HPLC : Use a gradient elution (50–80% MeCN in 20 min) on a C18 column. Adjust pH to 3.0 (with 0.1% TFA) to sharpen peaks.

- TLC : Silica gel 60 F₂₅₄ plates; visualize under UV (254 nm). Rf ≈ 0.6 in EtOAc/hexane (3:7).

- Common Issues : Tailing peaks may indicate residual acidic protons; add 0.1% triethylamine to the mobile phase .

Q. How can researchers mitigate oxidation of the thiomorpholine sulfur during storage?

- Methodological Answer :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) as an antioxidant.

- Storage : Keep at –20°C in amber vials under argon. Avoid exposure to light or transition metals (e.g., Fe³⁺) that catalyze oxidation .

- Monitoring : Periodically analyze via -NMR for sulfoxide/sulfone formation (new peaks at δ 3.8–4.2 ppm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.